molecular formula C31H37NO5 B13843864 [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate CAS No. 244206-56-2

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

Cat. No.: B13843864
CAS No.: 244206-56-2
M. Wt: 503.6 g/mol
InChI Key: OPMHQLVARSQUKR-PABOLRIOSA-N
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Description

The compound [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is a complex organic molecule with significant applications in the pharmaceutical industry. It is known for its role in the treatment of uterine fibroids and other medical conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate involves multiple steps. One common method starts with the precursor 17α-hydroxyprogesterone, which undergoes several chemical transformations including enolization, etherification, halogenation, and acetylation .

Industrial Production Methods

In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes purification steps such as crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones.

    Reduction: Reduction of ketones to hydroxyl groups.

    Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenation often involves reagents like bromine or chlorine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while reduction produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reference standard for analytical methods and as a starting material for the synthesis of other complex molecules.

Biology

Biologically, it is studied for its interactions with various cellular receptors and its effects on cell signaling pathways.

Medicine

Medically, it is primarily used in the treatment of uterine fibroids. It has also been investigated for its potential in treating other hormone-related conditions.

Industry

In the pharmaceutical industry, it is used in the formulation of drugs and as an intermediate in the synthesis of other active pharmaceutical ingredients.

Mechanism of Action

The compound exerts its effects by binding to specific receptors in the body, such as progesterone receptors. This interaction modulates the activity of these receptors, leading to changes in gene expression and cellular function. The molecular pathways involved include the regulation of cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ulipristal acetate: Another compound used in the treatment of uterine fibroids.

    Mifepristone: Used for medical termination of pregnancy and treatment of Cushing’s syndrome.

    Aglepristone: Used in veterinary medicine for pregnancy termination in animals.

Uniqueness

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate is unique due to its specific chemical structure, which confers distinct pharmacological properties. Its ability to selectively modulate progesterone receptors makes it particularly effective in treating hormone-related conditions.

Properties

CAS No.

244206-56-2

Molecular Formula

C31H37NO5

Molecular Weight

503.6 g/mol

IUPAC Name

[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate

InChI

InChI=1S/C31H37NO5/c1-18(33)31(37-20(3)35)15-14-28-26-12-8-22-16-24(36)11-13-25(22)29(26)27(17-30(28,31)4)21-6-9-23(10-7-21)32(5)19(2)34/h6-7,9-10,16,26-28H,8,11-15,17H2,1-5H3/t26-,27+,28-,30-,31-/m0/s1

InChI Key

OPMHQLVARSQUKR-PABOLRIOSA-N

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N(C)C(=O)C)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C(=O)C)C)OC(=O)C

Origin of Product

United States

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